(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid
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Overview
Description
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid: is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid typically involves multiple steps, including the protection of amino groups, formation of peptide bonds, and deprotection. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various functional groups within the molecule, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: In biological research, this compound is investigated for its potential role in enzyme inhibition and protein interactions. It may serve as a model compound for studying peptide bond formation and hydrolysis.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for drug development. Its interactions with biological targets are of particular interest for designing new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoic acid
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-benzylpentanoic acid
Comparison: Compared to similar compounds, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid is unique due to the presence of the trityl group, which can significantly influence its chemical reactivity and biological activity. The trityl group provides steric hindrance and electronic effects that can alter the compound’s interactions with other molecules, making it a valuable tool for studying structure-activity relationships.
Properties
CAS No. |
211185-88-5 |
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Molecular Formula |
C29H31NO6 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid |
InChI |
InChI=1S/C29H31NO6/c1-28(2,3)36-27(34)30-24(26(32)33)19-20-25(31)35-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,34)(H,32,33)/t24-/m0/s1 |
InChI Key |
NPOLLSVDSWAAAV-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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